3,6-Dibromo-1H-indazole
Overview
Description
3,6-Dibromo-1H-indazole is a brominated derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine atoms at the 3 and 6 positions of the indazole ring enhances its reactivity and allows for further functionalization.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, such as 3,6-Dibromo-1H-indazole, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways due to their broad range of medicinal applications .
Result of Action
Indazole derivatives are known to have significant effects at the molecular and cellular level due to their wide range of medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas in ethanol.
Major Products:
Substitution: Formation of 3,6-diamino-1H-indazole or 3,6-dithiol-1H-indazole.
Coupling: Formation of biaryl derivatives.
Reduction: Formation of 1H-indazole.
Scientific Research Applications
3,6-Dibromo-1H-indazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential anticancer, antiviral, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It acts as a probe in studying enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
- 3-Bromo-1H-indazole
- 6-Bromo-1H-indazole
- 1H-indazole
Comparison: 3,6-Dibromo-1H-indazole is unique due to the presence of two bromine atoms, which increases its reactivity and allows for more diverse chemical modifications compared to mono-brominated indazoles. This dual bromination also enhances its potential in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
3,6-dibromo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVUZQPJNJJVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646268 | |
Record name | 3,6-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-84-6 | |
Record name | 3,6-Dibromo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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